molecular formula C8H7BrN2O B2909202 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide CAS No. 2241140-49-6

1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide

Cat. No.: B2909202
CAS No.: 2241140-49-6
M. Wt: 227.061
InChI Key: ZMOSQHBGUDACCE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide (CAS: 630395-95-8) is a heterocyclic compound featuring a fused pyrrolopyridine core with a formyl (-CHO) group at position 2 and a hydrobromide (HBr) salt. Its molecular formula is C₈H₆N₂O·HBr (MW: 227.06 g/mol). This compound is synthesized via acid-catalyzed deprotection of intermediates, such as tert-butyl 2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, under reflux conditions using HCl and trifluoroacetic acid (TFA) . The hydrobromide salt enhances solubility in polar solvents, making it advantageous for pharmaceutical applications. The pyrrolopyridine scaffold is notable for its role in kinase inhibitors, particularly TTK (dual-specificity tyrosine-regulated kinase), where substituents like halogens and hydrophilic groups modulate biological activity .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.BrH/c11-5-7-3-6-4-9-2-1-8(6)10-7;/h1-5,10H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOSQHBGUDACCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)C=O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241140-49-6
Record name 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide
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Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-c]pyridine coreThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Synthetic Chemistry

1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide serves as a versatile building block in the synthesis of various heterocyclic compounds. These compounds are crucial in pharmaceuticals and agrochemicals due to their biological activity and structural diversity. The compound's ability to undergo various chemical transformations makes it an essential reagent in synthetic pathways.

Case Study: Synthesis of Heterocycles

A study demonstrated the use of 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde derivatives in synthesizing novel heterocycles that exhibit promising biological activities. The derivatives were evaluated for their potential as anti-cancer agents, showcasing the compound's role in developing therapeutic agents targeting specific diseases .

Drug Development

The compound has been instrumental in the development of novel drugs, particularly in oncology and neurology. Its unique structural properties allow it to interact with specific biological pathways, making it a target for drug design.

Case Study: Antitumor Activity

Research focused on a series of 1H-pyrrolo[3,2-c]pyridine derivatives revealed their effectiveness as colchicine-binding site inhibitors. Among these, one derivative exhibited potent antitumor activity against multiple cancer cell lines (HeLa, SGC-7901, and MCF-7) with IC50 values ranging from 0.12 to 0.21 μM. The study highlighted the compound's ability to disrupt tubulin dynamics and induce apoptosis in cancer cells .

Biological Research

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its derivatives are often employed as fluorescent probes in imaging techniques, aiding in the visualization of cellular processes.

Case Study: Enzyme Interaction Studies

A study investigated the interactions between 1H-pyrrolo[3,2-c]pyridine derivatives and various enzymes involved in metabolic pathways. The findings contributed to a deeper understanding of disease mechanisms and potential therapeutic targets .

Material Science

The compound is also used in formulating advanced materials, including polymers and nanomaterials. Its incorporation enhances the properties of these materials for industrial applications.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate to High
Chemical ResistanceExcellent

Fluorescent Probes

Derivatives of 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde are frequently employed as fluorescent probes due to their ability to emit light upon excitation. This property is particularly useful in biological imaging applications.

Case Study: Cellular Imaging

Research utilizing these fluorescent probes demonstrated their effectiveness in visualizing cellular processes in live cells. The probes provided insights into cellular dynamics and interactions at a molecular level .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as cell division, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural Isomers: Positional Variations in the Pyrrolopyridine Core

  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 867034-96-6): Structure: Differs in ring fusion ([2,3-c] vs. [3,2-c]) and substituent (carboxylic acid vs. carbaldehyde). Properties: Higher synthetic yield (95%) compared to the target compound’s multi-step synthesis . Applications: Used in derivatization reactions for drug intermediates, contrasting with the hydrobromide’s salt-enhanced bioavailability .

Functional Group Modifications

  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 71%):
    • The chloro substituent introduces hydrophobicity, which may enhance binding to hydrophobic enzyme pockets. This contrasts with the hydrobromide’s ionic character, which prioritizes solubility .
  • 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS: 109113-44-2):
    • Structure : Incorporates a bulky phenylsulfonyl group instead of HBr.
    • Properties : Higher molecular weight (286.31 g/mol) and reduced polarity compared to the hydrobromide. Storage at 2–8°C suggests sensitivity to degradation, unlike the hydrobromide’s stability under dry conditions .

Data Tables

Research Findings and Key Insights

  • Synthetic Efficiency : Carboxylic acid derivatives (e.g., 10a–c) achieve higher yields (71–95%) than carbaldehydes, reflecting simpler reaction pathways .
  • Biological Optimization : The hydrobromide’s ionic nature improves solubility for in vitro assays, while bulkier groups (e.g., phenylsulfonyl) may hinder cellular uptake .
  • Structural Flexibility : Positional isomerism ([2,3-c] vs. [3,2-c]) alters electronic distribution, impacting binding affinity in kinase inhibitors .

Biological Activity

1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused pyrrole and pyridine ring system with an aldehyde functional group, which contributes to its unique reactivity and biological properties. Research indicates that it may serve as a valuable candidate in drug development, particularly for anticancer therapies.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This inhibition occurs through binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has shown potential as an inhibitor of specific enzymes and receptors, which may contribute to its anticancer properties .

Biological Activity Overview

This compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies have demonstrated moderate to excellent antitumor activities against several cancer cell lines, including HeLa, SGC-7901, and MCF-7. The most potent derivatives have shown IC50 values ranging from 0.12 to 0.21 μM .
  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in cancer progression and other diseases. This inhibition can disrupt critical cellular processes, making it a target for therapeutic interventions .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antitumor Activity Study : A series of derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. One derivative exhibited significant activity at concentrations as low as 0.12 μM, demonstrating its potential as a lead compound in cancer therapy .
  • Enzyme Interaction Analysis : Research focusing on the interaction of this compound with various enzymes revealed that it effectively inhibits pathways critical for tumor growth and survival, suggesting its utility as a therapeutic agent in oncology.

Chemical Reactions

The compound undergoes several chemical reactions that are relevant for its synthesis and modification:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the aldehyde group to a carboxylic acidPotassium permanganate (KMnO₄)
Reduction Reduces the aldehyde to a primary alcoholSodium borohydride (NaBH₄)
Substitution Electrophilic substitution at the pyridine ringBromine (Br₂), Nitric acid (HNO₃)

Applications in Scientific Research

The applications of this compound extend across various fields:

  • Medicinal Chemistry : It is utilized as a building block for synthesizing more complex molecules aimed at developing new drugs targeting specific biological pathways.
  • Material Science : The compound contributes to advancements in the formulation of advanced materials such as polymers and nanomaterials.
  • Biological Research : It aids in studying enzyme interactions and metabolic pathways, enhancing the understanding of disease mechanisms.

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